molecular formula C26H20N4O3S2 B11624477 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B11624477
M. Wt: 500.6 g/mol
InChI Key: MDTWOIRLVKKPEM-UHFFFAOYSA-N
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Description

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide is a complex organic compound that features a pyridine ring substituted with cyano and phenyl groups, a sulfanyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction can be carried out without solvents at room temperature or with heating, depending on the specific requirements .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano or sulfonamide moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide involves its interaction with specific molecular targets. The cyano and sulfonamide groups are likely involved in binding to enzymes or receptors, modulating their activity. The

Properties

Molecular Formula

C26H20N4O3S2

Molecular Weight

500.6 g/mol

IUPAC Name

2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C26H20N4O3S2/c27-16-23-22(18-7-3-1-4-8-18)15-24(19-9-5-2-6-10-19)30-26(23)34-17-25(31)29-20-11-13-21(14-12-20)35(28,32)33/h1-15H,17H2,(H,29,31)(H2,28,32,33)

InChI Key

MDTWOIRLVKKPEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4

Origin of Product

United States

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